molecular formula C18H17F3N6OS B2840489 (2-Methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone CAS No. 2380181-30-4

(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone

Cat. No. B2840489
CAS RN: 2380181-30-4
M. Wt: 422.43
InChI Key: YRDMNZYRCLBYJP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiophene ring, a pyrazole ring, a pyridazine ring, and a piperazine ring. The presence of these rings suggests that the compound could exhibit interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure analysis would involve determining the connectivity of the atoms and the 3D arrangement of the atoms in space. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, pKa, etc., could be determined experimentally or predicted using software .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. This could be determined through biological assays and further confirmed through techniques like X-ray crystallography of the compound bound to its target .

Safety and Hazards

The safety and hazards would depend on the specific functional groups present in the compound. Material Safety Data Sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research could involve synthesizing analogs of this compound to improve its properties or efficacy. Additionally, the compound could be formulated into a drug delivery system for biological testing .

properties

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6OS/c1-25-13(11-12(24-25)14-3-2-10-29-14)17(28)27-8-6-26(7-9-27)16-5-4-15(22-23-16)18(19,20)21/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDMNZYRCLBYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

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